molecular formula C6H8F4N2 B14316162 2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane CAS No. 106705-50-4

2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane

Cat. No.: B14316162
CAS No.: 106705-50-4
M. Wt: 184.13 g/mol
InChI Key: CQLRKDMCHIXRSY-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane is a fluorinated derivative of 1,4-diazabicyclo[2.2.2]octane, a bicyclic organic compound. This compound is known for its unique structure and properties, making it valuable in various chemical applications. It is a highly nucleophilic tertiary amine base, often used as a catalyst and reagent in polymerization and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane involves the fluorination of 1,4-diazabicyclo[2.2.2]octane. One common method is the alkylation of 1,4-diazabicyclo[2.2.2]octane with dichloromethane followed by treatment with fluorine . This process results in the formation of a colorless salt that is stable and can be used for various applications.

Industrial Production Methods

Industrial production of this compound typically involves the catalytic thermolysis of ethylenediamine or 2-hydroxyethylamine . The reaction is carried out in the presence of zeolitic catalysts, which facilitate the conversion of the starting materials into the desired product. The process is efficient and yields high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include dichloromethane, fluorine, and various organic solvents. The reactions are typically carried out under mild conditions, making the compound versatile for different applications .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in electrophilic fluorination reactions, the compound can form fluorinated organic products .

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane involves its role as a strong nucleophilic base. It can form stable adducts with various molecules, facilitating reactions such as electrophilic fluorination . The compound’s molecular targets include organic substrates that undergo nucleophilic substitution or addition reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane is unique due to its fluorinated structure, which enhances its stability and reactivity in various chemical reactions. Its ability to act as a strong nucleophilic base and form stable adducts makes it valuable in both research and industrial applications .

Properties

CAS No.

106705-50-4

Molecular Formula

C6H8F4N2

Molecular Weight

184.13 g/mol

IUPAC Name

2,2,3,3-tetrafluoro-1,4-diazabicyclo[2.2.2]octane

InChI

InChI=1S/C6H8F4N2/c7-5(8)6(9,10)12-2-1-11(5)3-4-12/h1-4H2

InChI Key

CQLRKDMCHIXRSY-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCN1C(C2(F)F)(F)F

Origin of Product

United States

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